2-Ethoxynaphthalene-1,4-dione
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Overview
Description
2-Ethoxynaphthalene-1,4-dione is an organic compound derived from naphthalene It is characterized by the presence of an ethoxy group at the second position and a quinone structure at the 1,4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethoxynaphthalene-1,4-dione can be synthesized through various methods. One common approach involves the reaction of 2-naphthol with ethyl iodide in the presence of a base to form 2-ethoxynaphthalene. This intermediate is then oxidized using reagents such as potassium permanganate or chromium trioxide to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes. These processes often utilize continuous flow reactors to ensure efficient and consistent production. The choice of oxidizing agents and reaction conditions is optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxynaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex quinone derivatives.
Reduction: Reduction reactions typically convert the quinone structure to hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Higher quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
2-Ethoxynaphthalene-1,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and heterocycles.
Medicine: Explored for its potential use in drug development due to its unique chemical structure and reactivity.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-ethoxynaphthalene-1,4-dione involves its interaction with various molecular targets and pathways. The quinone structure allows it to participate in redox reactions, which can lead to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, leading to various biological effects. Additionally, the compound can interact with enzymes and proteins, modulating their activity and function .
Comparison with Similar Compounds
2-Ethoxynaphthalene-1,4-dione can be compared with other similar compounds such as:
2-Hydroxynaphthalene-1,4-dione (Lawsone): Known for its biological activity and use in hair dyes.
2-Methoxynaphthalene-1,4-dione: Similar structure but with a methoxy group instead of an ethoxy group.
1,4-Naphthoquinone: The parent compound with a simple quinone structure.
Uniqueness
This compound is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural variation can lead to different interactions with molecular targets and pathways, making it a valuable compound for various applications.
Properties
CAS No. |
7473-18-9 |
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Molecular Formula |
C12H10O3 |
Molecular Weight |
202.21 g/mol |
IUPAC Name |
2-ethoxynaphthalene-1,4-dione |
InChI |
InChI=1S/C12H10O3/c1-2-15-11-7-10(13)8-5-3-4-6-9(8)12(11)14/h3-7H,2H2,1H3 |
InChI Key |
XRYOPZBKBPUTKS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=O)C2=CC=CC=C2C1=O |
Origin of Product |
United States |
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